molecular formula C8H3Cl3F4 B6302030 4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride CAS No. 2301849-93-2

4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride

Cat. No.: B6302030
CAS No.: 2301849-93-2
M. Wt: 281.5 g/mol
InChI Key: LKNBXBSPPLXUIF-UHFFFAOYSA-N
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Description

4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride typically involves the introduction of halogen atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-3-nitrobenzotrifluoride with dichlorofluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an ionic liquid, and requires heating to facilitate the nitration reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular signaling pathways, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-chloro-2-[dichloro(fluoro)methyl]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNBXBSPPLXUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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